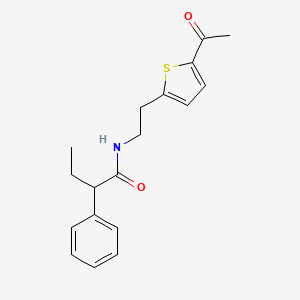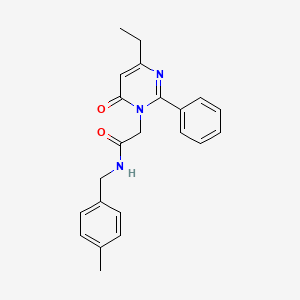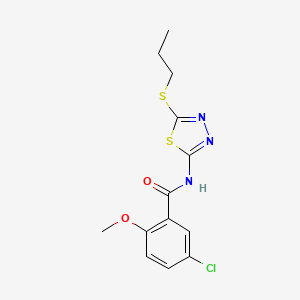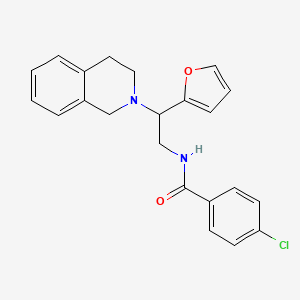![molecular formula C10H7Cl2F4NO B2820953 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide CAS No. 2411243-80-4](/img/structure/B2820953.png)
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and trifluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 2,2,2-trifluoroethyl chloroacetate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces the corresponding carboxylic acid and amine.
科学的研究の応用
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways.
Pathways Involved: By modulating enzyme activity or receptor binding, the compound can influence various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(4-fluorophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)acetamide
Uniqueness
2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the trifluoroethyl group. These features confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological activity, which are not present in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2F4NO/c11-4-8(18)17-9(10(14,15)16)5-1-2-7(13)6(12)3-5/h1-3,9H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIQJXQFKMVKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)NC(=O)CCl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2820872.png)

![4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol](/img/structure/B2820874.png)



![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)

![1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2820892.png)
